
6-Aminohexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Aminohexan-2-one is an organic compound with the molecular formula C6H13NO It is a derivative of hexanone, where an amino group is attached to the sixth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Aminohexan-2-one can be synthesized through several methods. One common method involves the reaction of 1,6-hexanediol with ammonia and hydrogen in the presence of a catalyst such as calcium carbonate. The reaction is carried out at elevated temperatures (270-290°C) and high pressures (150-180 MPa) to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain the necessary reaction conditions. The use of catalysts like calcium carbonate ensures high purity and yield of the final product, making the process economically viable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
6-Aminohexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hexanoic acid or hexanone derivatives.
Reduction: Formation of hexanol derivatives.
Substitution: Formation of N-substituted hexan-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
6-Aminohexan-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-aminohexan-2-one involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. This interaction can inhibit or activate enzymatic activity, depending on the specific target and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Aminohexan-1-ol: Similar in structure but with a hydroxyl group instead of a ketone group.
6-Aminohexanoic acid: Contains a carboxylic acid group instead of a ketone group.
Caprolactam: A cyclic amide derivative of 6-aminohexanoic acid.
Uniqueness
6-Aminohexan-2-one is unique due to the presence of both an amino group and a ketone group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
26342-06-3 |
|---|---|
Molekularformel |
C6H13NO |
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
6-aminohexan-2-one |
InChI |
InChI=1S/C6H13NO/c1-6(8)4-2-3-5-7/h2-5,7H2,1H3 |
InChI-Schlüssel |
HDLUVUAAPJKOBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


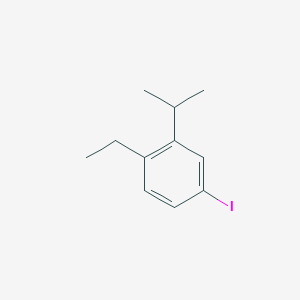
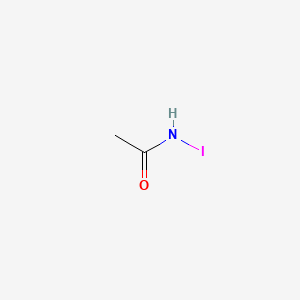
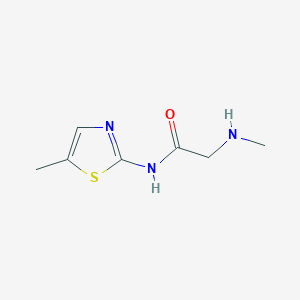



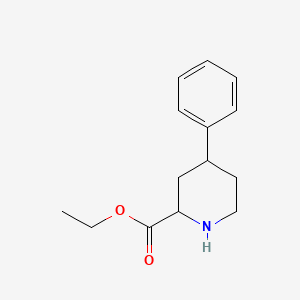
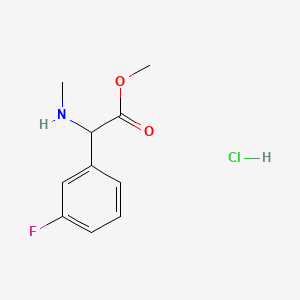
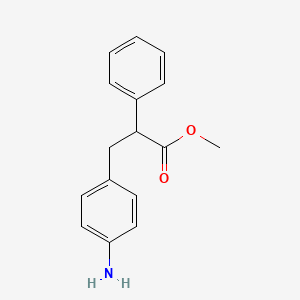
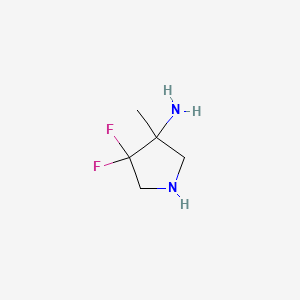
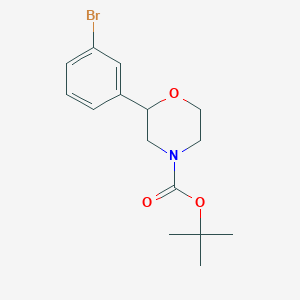
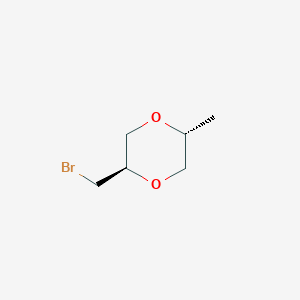
![6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13506868.png)
![2-[(4-Cyanophenyl)formamido]propanoic acid](/img/structure/B13506876.png)
